4-(2-Fluoroethoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOPWMBIOUQWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679914 | |
| Record name | 4-(2-Fluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145304-35-4 | |
| Record name | 4-(2-Fluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Modification and Structural Diversification of 4 2 Fluoroethoxy Benzoic Acid Derivatives
Principles Guiding Structure-Activity Relationship (SAR) Studies via Derivatization
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 4-(2-fluoroethoxy)benzoic acid, these studies involve systematic modifications of the parent structure to identify key features that govern efficacy and selectivity.
One key principle in the SAR of these derivatives is the impact of substituent placement on the benzene (B151609) ring. For instance, in the development of dopamine (B1211576) D3 receptor ligands, moving the 2-fluoroethoxy group from the 4-position to the 2-position on the benzamide (B126) moiety was a strategy to probe the structural requirements for receptor binding. nih.gov This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the target receptor.
The length of the fluoroalkoxy chain is also a critical determinant of activity. Homologation of the 4-(2-fluoroethoxy) group to longer fluoropegylated groups in certain dopamine receptor ligands led to a decrease in D3 receptor affinity and selectivity over the D2 receptor. nih.gov This indicates that while the presence of the fluoroalkoxy group is beneficial, its size and flexibility are crucial for optimal fit within the receptor's binding pocket.
The following table summarizes key SAR findings for derivatives of this compound:
| Parent Scaffold | Modification | Effect on Biological Activity | Target |
| Benzamide | Replacement of a 4-dimethylamino group with a 4-(2-fluoroethoxy) group. | Resulted in comparable D3 binding affinity (Ki = 1.1 nM vs 0.8 nM). nih.gov | Dopamine D3 Receptor |
| Benzamide | Homologation of the 4-(2-fluoroethoxy) group to fluoropegylated groups. | Decreased D3 receptor affinity and D3 vs. D2 selectivity. nih.gov | Dopamine D3/D2 Receptors |
| Benzamide | Introduction of the 2-fluoroethoxyl group at the 2-position instead of the 4-position. | Explored to understand structure-activity relationships. nih.gov | Dopamine D3 Receptor |
| Biphenylthiol | Introduction of a 4'-(2-fluoroethoxy) group on the second phenyl ring. | Maintained high binding affinity and selectivity for SERT. nih.gov | Serotonin (B10506) Transporter (SERT) |
Synthetic Transformations and Functional Group Interconversions on the Benzoic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of synthetic transformations and interconversions. These reactions are crucial for creating libraries of derivatives for SAR studies.
Esterification: The carboxylic acid can be readily converted to its corresponding esters under standard conditions. google.com For example, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, yields the ester. uni-mainz.de This transformation is often used to create prodrugs or to modify the pharmacokinetic properties of the parent compound. Synthesis of ethyl 4-(2-fluoroethoxy)benzoate, for instance, typically starts with the esterification of 4-hydroxybenzoic acid, followed by etherification. smolecule.com
Amide Formation: One of the most common transformations is the conversion of the carboxylic acid to an amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like oxalyl chloride or thionyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine to form the amide bond. nih.gov Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). nih.govuni-mainz.de This method was employed to synthesize a series of benzamide analogs as dopamine receptor ligands. nih.gov
Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. However, this requires strong reducing agents like lithium aluminum hydride (LiAlH4), as milder reagents are generally ineffective. Care must be taken as such strong reagents can also reduce other functional groups within the molecule.
Other Transformations: The aromatic ring of this compound can also undergo further functionalization, such as electrophilic substitution. numberanalytics.com However, the carboxyl group is a deactivating group and a meta-director, which influences the position of any new substituents. numberanalytics.com Direct C-H carboxylation using carbon dioxide is another advanced method to introduce carboxylic acid groups onto aromatic compounds. chemistryviews.orgnih.gov
The following table outlines some common synthetic transformations performed on the benzoic acid moiety:
| Reaction Type | Reagents and Conditions | Product | Notes |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Reflux | Ester | A standard method for modifying the carboxyl group. google.comuni-mainz.de |
| Amide Formation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide | A two-step process involving an activated carboxylic acid intermediate. |
| Amide Formation (Direct Coupling) | Amine, Coupling Agent (e.g., DCC), Solvent (e.g., CH₂Cl₂) | Amide | A one-pot method widely used in medicinal chemistry. nih.govuni-mainz.de |
| Hydrolysis of Esters | NaOH (aq), Methanol | Carboxylic Acid | Used to deprotect or unmask the carboxylic acid. nih.gov |
Influence of Fluorine Substitution and Fluoroethoxy Group on Molecular Interactions, such as Halogen Bonding
The presence of the fluorine atom and the fluoroethoxy group in derivatives of this compound has a profound influence on their molecular properties and interactions with biological targets. nih.gov
Fluorine is the most electronegative element, and its incorporation can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and pKa. nih.gov The 2-fluoroethoxy group, for instance, is known to enhance lipophilicity and can improve membrane permeability, which is beneficial for drug candidates targeting the central nervous system. Furthermore, the replacement of a metabolically susceptible C-H bond with a stronger C-F bond can block metabolic pathways, thereby increasing the half-life of a drug.
A key molecular interaction involving fluorine is halogen bonding . This is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. beilstein-journals.org This occurs due to the anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential (known as a σ-hole) opposite the covalent bond. nih.gov The strength of a halogen bond generally increases with the polarizability of the halogen (I > Br > Cl > F). nih.gov
While fluorine is the least polarizable halogen, it can still participate in halogen bonding, particularly when attached to an electron-withdrawing group, which can induce a positive σ-hole. nih.govresearchgate.net In the context of protein-ligand interactions, these C-F•••O=C interactions with the protein backbone can significantly contribute to binding affinity. nih.gov Computational methods have been developed to predict these favorable fluorine-backbone interactions to aid in rational drug design. nih.gov
Advanced Applications in Chemical Biology, Material Science, and Radiochemistry Research
Design and Evaluation of Radioligands for Molecular Imaging (Non-Clinical Context)
In the field of molecular imaging, particularly Positron Emission Tomography (PET), the incorporation of a fluorine-18 (B77423) ([¹⁸F]) isotope is a common strategy for developing radioligans. The 2-fluoroethoxy group of 4-(2-Fluoroethoxy)benzoic acid provides a convenient site for introducing this positron-emitting radionuclide.
The benzoic acid moiety of the compound serves as a versatile scaffold that can be chemically modified to target various biological receptors and transporters. The fluoroethoxy group is then utilized for radiolabeling, enabling the visualization and quantification of these targets in living organisms using PET.
Researchers have investigated derivatives of this compound as potential imaging agents for the sulfonylurea receptor 1 (SUR1), which is highly expressed in pancreatic beta-cells. The ability to non-invasively quantify beta-cell mass is of great interest for studying diabetes. researchgate.netnih.gov
One such derivative, [(¹⁸F)repaglinide], was synthesized by incorporating the 2-[¹⁸F]fluoroethoxy group into a repaglinide (B1680517) analogue. nih.govuni-mainz.deresearchgate.net In non-clinical studies, this radioligand demonstrated the potential for in vivo investigation with PET. nih.govsnmjournals.org The non-radioactive version, [¹⁹F]repaglinide, showed a dissociation constant (K D) of 134 nM for the human SUR1 isoform. uni-mainz.de Biodistribution studies in rats revealed that [(¹⁸F)repaglinide] accumulated in the pancreas, and a significant portion of this uptake could be displaced by unlabeled repaglinide, indicating specific binding. nih.gov
Table 1: Research Findings on SUR Ligand Analogues
| Compound | Target | Key Finding | Citation |
|---|---|---|---|
| [(¹⁸F)repaglinide] | Sulfonylurea Receptor 1 (SUR1) | Showed potential for in vivo investigation with PET for quantifying pancreatic beta-cell mass. | nih.govuni-mainz.deresearchgate.netsnmjournals.org |
| [¹⁹F]repaglinide] | Sulfonylurea Receptor 1 (SUR1) | Exhibited a dissociation constant (K D) of 134 nM for the human SUR1 isoform. | uni-mainz.de |
The serotonin (B10506) transporter (SERT) is a key target in the study of various neuropsychiatric disorders. Derivatives of this compound have been explored in the development of PET ligands for imaging SERT. researchgate.netnih.govnih.gov
Specifically, novel biphenylthiol derivatives incorporating a 4'-(2-fluoroethoxy) group on one of the phenyl rings have been synthesized and evaluated. nih.govnih.gov These compounds displayed high binding affinities for SERT, with Kᵢ values ranging from 0.07 to 1.5 nM. nih.gov The corresponding [¹⁸F]-labeled compounds showed excellent brain uptake and retention in rats, with significant accumulation in the hypothalamus, a region with a high concentration of SERT. nih.gov For instance, [¹⁸F]28 and [¹⁸F]40, two such derivatives, exhibited hypothalamus to cerebellum ratios of 7.8 and 7.7, respectively, at 120 minutes post-injection, indicating their promise as PET imaging agents for SERT. nih.govnih.gov
Table 2: Research Findings on SERT Imaging Agents
| Compound Class | Target | Key Finding | Citation |
|---|---|---|---|
| 4'-(2-Fluoroethoxy) Biphenylthiol Derivatives | Serotonin Transporter (SERT) | High binding affinity (Kᵢ = 0.07-1.5 nM) and promising in vivo brain kinetics in rats. | nih.govnih.gov |
| [¹⁸F]28 and [¹⁸F]40 | Serotonin Transporter (SERT) | High target-to-non-target ratios in the brain, suggesting suitability for PET imaging. | nih.gov |
The sphingosine-1-phosphate receptor 1 (S1P1R) is involved in various physiological and pathological processes, including immune responses and neuroinflammation. nih.govgoogle.com Consequently, developing PET tracers for S1P1R is an active area of research. nih.govgoogle.comnih.gov
This compound has been used as a building block in the synthesis of novel S1P1R ligands. nih.gov In one study, it was coupled with substituted amidoximes to create 1,2,4-oxadiazole-containing compounds. nih.gov These new derivatives, such as compounds 5a-f, exhibited high potency for S1P1R with IC₅₀ values less than 10 nM. nih.gov Another potent and selective S1P1R ligand, [¹⁸F]28c, which incorporates a fluoroethoxy moiety, was developed and evaluated in a mouse model of liver injury, demonstrating its specificity for imaging S1P1R in vivo. nih.govresearchgate.net
Table 3: Research Findings on S1P1R Ligands
| Compound Series/Name | Target | Key Finding | Citation |
|---|---|---|---|
| 1,2,4-Oxadiazole Derivatives (e.g., 5a-f) | Sphingosine-1-Phosphate Receptor 1 (S1P1R) | High potency with IC₅₀ values < 10 nM. | nih.gov |
| [¹⁸F]28c | Sphingosine-1-Phosphate Receptor 1 (S1P1R) | Demonstrated S1P1R-specific binding in a mouse model of liver injury. | nih.govresearchgate.net |
The stability of a radioligand is crucial for its successful application in PET imaging. The fluoroethoxy group is generally considered to be metabolically stable, which is advantageous for in vivo studies. Research on a difluoroboron-curcumin derivative containing a 4-(2-(2-fluoroethoxy)ethoxy)benzoic acid moiety showed that the radioligand did not appear to undergo significant metabolic defluorination. d-nb.info
Development of Ligands for Positron Emission Tomography (PET) Imaging
Investigation of Serotonin Transporter (SERT) Imaging Agents
Research in Medicinal Chemistry Lead Generation and Optimization (Non-Clinical Context)
In medicinal chemistry, the process of discovering new drugs involves identifying "hit" compounds and optimizing them into "lead" compounds with improved properties. sk.ruwiley.com this compound and its derivatives serve as valuable building blocks in this process. uogqueensmcf.comossila.com
The introduction of fluorine atoms into a molecule can significantly alter its properties, such as lipophilicity, metabolic stability, and binding affinity. ossila.com The 2-fluoroethoxy group, in particular, can be used to fine-tune these properties. For example, fluorinated benzoic acid derivatives have been investigated for their potential to improve the activity of G protein-coupled receptor agonists through halogen bonding interactions. ossila.com The benzoic acid core provides a synthetically tractable handle for further chemical modifications, allowing chemists to explore the structure-activity relationship and optimize compounds for desired biological activity and pharmacokinetic profiles in a non-clinical setting. evitachem.commdpi.com
Structure-Activity Relationship (SAR) Investigations for Ligand Binding
The this compound moiety has been instrumental in the design of selective ligands for various biological targets, particularly in radiochemistry and neuropharmacology. Structure-activity relationship (SAR) studies aim to understand how specific structural modifications of a compound affect its biological activity, providing a rational basis for the design of more potent and selective molecules.
In the development of ligands for the dopamine (B1211576) D3 receptor, a target for neuropsychiatric disorders, the 4-(2-fluoroethoxy) group has been identified as a valuable substituent. Research into a series of fluorine-containing benzamide (B126) analogues revealed important SAR trends. For instance, replacing a 4-dimethylamino group with a 4-(2-fluoroethoxy) group on the benzamide moiety resulted in a comparable D3 binding affinity (Kᵢ = 1.1 nM). nih.gov However, extending the fluoroalkoxy chain to fluoropegylated groups led to a decrease in D3 receptor affinity. nih.gov
Further studies modifying the benzamide structures showed that a higher D3 receptor affinity and selectivity were achieved when the 2-fluoroethoxy group was placed at the 4-position of the benzamide ring rather than the 2-position. nih.gov This highlights the critical role of substituent placement in optimizing ligand-receptor interactions. These SAR investigations are crucial for developing potential PET radiotracers for in vivo imaging, where the fluorine atom can be substituted with the positron-emitting isotope fluorine-18. nih.gov
Table 1: Dopamine Receptor Binding Affinities of Selected Benzamide Analogs
| Compound | Moiety | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |
| 18a | 4-(2-Fluoroethoxy)benzamide | 1.1 | 27 | ~25 |
| 18b | 4-(2-(2-Fluoroethoxy)ethoxy)benzamide | 6.8 | 98 | ~14 |
| 18c | 4-(2-(2-(2-Fluoroethoxy)ethoxy)ethoxy)benzamide | 13 | 185 | ~14 |
| 19b | 2-Methoxy-4-(2-fluoroethoxy)benzamide | 1.8 | 50 | ~28 |
| 19d | 4-Methoxy-2-(2-fluoroethoxy)benzamide | 148 | 652 | ~4 |
| Data sourced from a study on fluorine-containing D3 dopamine receptor ligands. nih.gov |
Biological Activity Assessment in In Vitro Models (Mechanistic Studies)
Derivatives of this compound have shown potential in the modulation of immune responses. Specifically, 2,4-dihydroxybenzoic acid derivatives, which include structures bearing the 4-(2-fluoroethoxy) substituent, have been investigated for their pharmacological activity. These compounds have demonstrated the ability to inhibit the proliferation of T-lymphocytes. google.comgoogle.com T-lymphocytes are key cells in the adaptive immune system, and their over-proliferation is a hallmark of various autoimmune and inflammatory diseases, such as psoriasis. google.com The inhibition of T-lymphocyte proliferation suggests that these derivatives could be useful for the treatment or prevention of immune-mediated diseases. google.comgoogle.com Further research has explored other hydroxybenzoic acid derivatives, noting their ability to modulate inflammation-related gene expression and promote a shift in microglial cells from a pro-inflammatory to a relaxed state. nih.gov
The induction of apoptosis, or programmed cell death, is a primary strategy for cancer therapy. Certain benzoic acid derivatives have been shown to trigger this process in cancer cells. google.comgoogle.com Analogues containing the 2,4-dihydroxybenzoic acid scaffold, which can be substituted with a 4-(2-fluoroethoxy) group, have been reported to induce apoptosis in cancer cells and may be useful for the treatment or prevention of cancer. google.comgoogle.com
The mechanisms by which benzoic acid derivatives induce apoptosis are varied. Some derivatives function as histone deacetylase (HDAC) inhibitors. nih.govdergipark.org.tr HDACs are enzymes that play a role in gene expression regulation, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and ultimately, apoptosis. nih.gov For example, dihydroxybenzoic acid has been shown to inhibit HDAC activity, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis. nih.gov Other benzoic acid derivatives have been found to cause apoptosis by upregulating the tumor suppressor PTEN, which in turn inhibits the Wnt/TCF signaling cascade, a pathway often dysregulated in cancer. nih.gov This inhibition leads to decreased levels of key proteins involved in cell proliferation like β-catenin and cyclin D1, arresting the cell cycle and promoting cell death. nih.gov
Hydrazide-hydrazones are a class of compounds known for a wide spectrum of biological activities, including antimicrobial properties. nih.gov The synthesis of hydrazide-hydrazones from fluorinated benzoic acids has been a strategy to develop new potential antimicrobial agents. researchgate.net Studies on new hydrazide-hydrazones derived from 4-fluorobenzoic acid have shown promising results. dergipark.org.tr For instance, certain 4-fluorobenzoic acid hydrazide derivatives have demonstrated significant antibacterial and antifungal activities. mdpi.com
In a study evaluating hydrazide-hydrazones of 2,4-dihydroxybenzoic acid, several compounds exhibited interesting antibacterial activity, particularly against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 18 from this study, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, showed a Minimal Inhibitory Concentration (MIC) of 3.91 µg/mL against MRSA. nih.gov While this specific study did not use the 4-(2-fluoroethoxy) derivative, the activity of the parent 2,4-dihydroxybenzoic acid scaffold suggests that its fluoroethoxy-substituted hydrazones could also possess antimicrobial properties worth investigating. The general findings indicate that the hydrazide-hydrazone moiety is a viable scaffold for developing new antimicrobial agents based on fluorinated benzoic acids. researchgate.net
Table 2: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives
| Compound | Organism | MIC (µg/mL) |
| 18 | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 |
| 21 | Staphylococcus aureus ATCC 25923 | 62.5 |
| 21 * | Escherichia coli ATCC 25922 | >250 |
| Ciprofloxacin | Staphylococcus aureus ATCC 43300 (MRSA) | 1.95 |
| Compounds are 2,4-dihydroxybenzoic acid hydrazide-hydrazone derivatives. Data sourced from Popiołek, Ł. (2023). nih.gov |
Chalcones, which are precursors to flavonoids, have emerged as a promising class of compounds in the search for new antimalarial drugs. The introduction of fluoroethoxy groups into the chalcone (B49325) scaffold has been explored to enhance antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com
A study on a series of 2-fluoroethoxychalcones demonstrated that these compounds exhibit moderate to good antiplasmodial activity. mdpi.com The position of the 2-fluoroethoxy group was found to be crucial. Chalcones with the fluoroethoxy group on the 1-phenyl ring showed IC₅₀ values ranging from 6.5 µg/mL to 20 µg/mL. mdpi.com More significant activity was observed when the substituent was on the 3-phenyl ring, with some derivatives showing IC₅₀ values in the range of 3.5–6.0 µg/mL. mdpi.com
The research also revealed that the monofluoroethoxy group is generally more effective than a trifluoroethoxy group in inhibiting parasite growth, indicating that the number of fluorine atoms plays a key role in the structure-activity relationship of these chalcones. mdpi.comnih.gov
Table 3: Antiplasmodial Activity of Selected 2-Fluoroethoxychalcones
| Compound Series | Position of 2-Fluoroethoxy Group | IC₅₀ Range (µg/mL) |
| 4, 5, 6 | 1-Phenyl Ring | 6.5 - 20 |
| 7, 8, 9 | 3-Phenyl Ring | 3.5 - >20 |
| 8iii, 9ii | 3-Phenyl Ring (most active) | 3.5 - 6.0 |
| Data sourced from a study on the antiplasmodial activity of fluoroethoxychalcones. mdpi.com |
Evaluation as Potential Antimicrobial Agents (e.g., Hydrazide Hydrazones)
Applications in Advanced Material Science and Polymer Chemistry
The unique physicochemical properties of this compound and its analogs make them valuable components in the synthesis of advanced materials. Alkoxybenzoic acids are an important class of thermotropic liquid crystals, which are materials that exhibit intermediate phases between crystalline solid and isotropic liquid. researchgate.net These materials are widely used in display technologies and sensors. nih.gov The incorporation of a terminal fluoroalkoxy group can influence the mesomorphic (liquid crystalline) properties, such as the stability of the nematic or smectic phases. ossila.com For example, in the synthesis of liquid crystals, the para-positioning of the carboxylic acid and the alkoxy group on the benzoic acid core is preferred for creating linear molecules that can self-assemble into ordered phases. ossila.com
In polymer chemistry, benzoic acid derivatives are used as monomers for creating high-performance polymers like aromatic polyamides (aramids) and polyesters. mdpi.com The inclusion of fluorine-containing monomers, such as those derived from this compound, can impart desirable properties to the resulting polymers. These properties can include enhanced thermal stability, flame retardancy, and specific mechanical characteristics. mdpi.com For instance, fluorinated building blocks are used in the synthesis of functional polymers and active pharmaceutical ingredients (APIs). mdpi.com While direct polymerization of this compound is not extensively documented in the retrieved literature, its structural similarity to other fluorinated and alkoxy-substituted benzoic acids used in polymer synthesis suggests its potential as a monomer for creating specialized polymers with tailored properties. dergipark.org.trmdpi.com
Incorporation into Liquid Crystal Systems and Mesogenic Materials
The unique molecular architecture of this compound, characterized by its rigid benzoic acid core and a flexible fluoroethoxy tail, makes it a significant component in the synthesis of advanced materials, particularly in the field of liquid crystals and mesogenic materials. The presence of the terminal fluoroalkoxy group is crucial for influencing the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of these phases.
Research into calamitic liquid crystals, which are composed of rod-like molecules, has utilized derivatives of benzoic acid to create materials with specific thermal and optical properties. For instance, divinylic mesogenic monomers have been synthesized by coupling 4-(4-pentenyloxy)benzoic acid with various hydroquinones, resulting in phenylene esters that exhibit a wide nematic liquid crystalline range. mdpi.com The structural similarity suggests that this compound could be a valuable precursor for creating novel liquid crystal compounds. The synthesis of such materials often involves esterification reactions to link the benzoic acid moiety with other molecular fragments, creating the elongated structures necessary for liquid crystal formation. mdpi.com
The study of homologous series of 4-alkoxybenzoic acids has demonstrated that the length and nature of the alkoxy chain are determinant factors for their mesogenic behavior. ajol.infoderpharmachemica.com Generally, as the alkyl chain length increases, a transition from purely nematic to smectic phases is observed. ajol.info The introduction of a fluorine atom in the ethoxy group of this compound can lead to specific intermolecular interactions and packing arrangements, which can stabilize certain mesophases. These fluoro-substituted compounds are investigated for their potential in creating anti-ferroelectric liquid crystals, which are of interest for high-speed display applications. epo.org The synthesis of these advanced materials often involves multi-step reactions, starting from the corresponding hydroxyl-benzoic acids. nih.govgoogle.com
| Compound Structure | Transition | Temperature (°C) | Reference |
|---|---|---|---|
| 4-n-Pentyloxybenzoic acid | Crystal to Nematic | - | ajol.info |
| Nematic to Isotropic | - | ajol.info | |
| Benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester | Crystal to Nematic | 103 | mdpi.com |
| Nematic to Isotropic | 169 | mdpi.com | |
| R-(+)-3-fluoro-4-(1-trifluoromethyl-6-(2-fluoroethoxy)hexyloxycarbonyl)phenyl=4-(4'-n-nonyloxybiphenyl)carboxylate | Crystal to Anti-ferroelectric | 58 | epo.org |
| Anti-ferroelectric to Isotropic | 75 | epo.org |
Functionalization for Polymer Conjugates and Hybrid Material Synthesis
The carboxylic acid group of this compound serves as a versatile handle for chemical modification, enabling its use in the functionalization of polymers and the synthesis of hybrid materials. This versatility allows for its incorporation into larger macromolecular structures, imparting specific properties derived from the fluoroethoxybenzoic acid moiety.
In the realm of medicinal chemistry and drug delivery, benzoic acid derivatives are conjugated to polymers to create prodrugs with modified pharmacokinetic profiles. For example, the concept of a polymer-based prodrug has been explored where a derivative containing a 4-(2-fluoroethoxy)phenyl group is part of a larger, more complex molecule designed for targeted therapy. drugbank.comdrugbank.com The linkage to a polymer can improve solubility, stability, and control the release of the active compound.
Furthermore, the principles of using benzoic acid derivatives extend to the creation of organic-inorganic hybrid materials. chalcogen.ro While not directly involving this compound, studies on hybrid systems, such as those combining conducting polymers with semiconductor nanoparticles, illustrate a pathway where such functionalized benzoic acids could be used. chalcogen.ro The benzoic acid can act as a linker or a surface modifier for inorganic components, facilitating their dispersion within a polymer matrix and influencing the electronic and optical properties of the final hybrid material.
In radiochemistry, fluorinated benzoic acid derivatives are of significant interest for the development of radiotracers for Positron Emission Tomography (PET). The fluorine atom can be replaced with the radioactive isotope fluorine-18. A notable example is the synthesis of (S)-2-(2-[18F]fluoroethoxy)-4-([3-methyl-1-(2-piperidin-1-yl-phenyl)-butyl-carbamoyl]-methyl)-benzoic acid, a radioligand developed for imaging pancreatic β-cell mass. uni-mainz.depharmgkb.org This complex molecule incorporates a fluoroethoxy group attached to a benzoic acid derivative, highlighting the utility of this chemical motif in creating sophisticated molecular probes for biomedical research. The synthesis involves coupling the benzoic acid intermediate with an amine to form the final amide product. nih.gov
| Application Area | Role of this compound derivative | Example Product/System | Reference |
|---|---|---|---|
| Polymer Conjugates | Component of a polymer-based prodrug. | XMT-1001 | drugbank.com, drugbank.com |
| Radiochemistry | Precursor for 18F-labeled PET radioligands. | [18F]repaglinide analogue | uni-mainz.de, pharmgkb.org |
| Hybrid Materials | Potential as a linker or surface modifier. | Conducting polymer-semiconductor hybrids | chalcogen.ro |
Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 4-(2-Fluoroethoxy)benzoic acid, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR is employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring atoms in a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) are observed for the protons of the ethoxy group and the aromatic ring. The protons of the fluoroethoxy group typically appear as multiplets due to coupling with the adjacent fluorine atom and with each other. The aromatic protons usually present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Ha) | ~8.0 | Doublet | ~8.8 |
| Aromatic (Hb) | ~7.0 | Doublet | ~8.8 |
| -OCH₂- | ~4.3 | Triplet of doublets | |
| -CH₂F | ~4.7 | Triplet of doublets | |
| -COOH | >10.0 | Singlet (broad) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon environments in a molecule. The spectrum of this compound will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the fluoroethoxy group. rsc.org The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern due to C-F coupling.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -COOH | ~167 |
| C-1 (Aromatic, attached to COOH) | ~125 |
| C-4 (Aromatic, attached to OCH₂) | ~163 |
| C-2, C-6 (Aromatic) | ~132 |
| C-3, C-5 (Aromatic) | ~115 |
| -OCH₂- | ~67 (doublet, J ≈ 9 Hz) |
| -CH₂F | ~82 (doublet, J ≈ 170 Hz) |
Note: The chemical shifts are approximate and can be influenced by the experimental conditions.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. diva-portal.orgmagritek.com In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom. This signal will typically appear as a triplet due to coupling with the two adjacent protons of the methylene (B1212753) group. The chemical shift of this signal provides a unique identifier for the fluoroethoxy group. A study on related fluoro-substituted benzoic acids demonstrated the utility of ¹⁹F NMR in distinguishing between different isomers and substitution patterns. rsc.org
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂F | ~ -225.6 | Triplet of triplets | J(H-F) ≈ 48 Hz, J(H-F) ≈ 28 Hz |
Note: The chemical shift is referenced to an external standard, commonly CFCl₃. The observed multiplicity arises from coupling to the adjacent -CH₂- group. uni-mainz.de
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. uni-mainz.de For this compound (C₉H₉FO₃), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The high precision of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. uni-mainz.de
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 185.0563 | Typically within a few ppm of the calculated value |
| [M+Na]⁺ | 207.0382 | Typically within a few ppm of the calculated value |
Field Desorption Mass Spectrometry (FD-MS)
Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique that is particularly useful for the analysis of thermally labile or non-volatile compounds. wiley.com In FD-MS, the sample is applied directly to an emitter, and ionization occurs under a high electric field, minimizing fragmentation and typically producing an abundant molecular ion or pseudomolecular ion (e.g., [M+H]⁺). jeolusa.com This technique is valuable for confirming the molecular weight of this compound with minimal structural rearrangement or decomposition during the analysis process. rsc.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The infrared spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For carboxylic acids like this compound, characteristic absorption bands are expected.
While specific FT-IR data for this compound is not extensively detailed in the provided results, general principles for aromatic carboxylic acids can be applied. A broad absorption band is typically observed for the O-H stretching vibration of the carboxylic acid group, usually in the range of 3300 to 2500 cm⁻¹. docbrown.infospectroscopyonline.com This broadening is a result of hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration for an aryl carboxylic acid is expected between 1710 and 1680 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching vibrations are anticipated in the region of 1320 to 1210 cm⁻¹. spectroscopyonline.com The presence of the aromatic ring would also give rise to characteristic C-H and C=C stretching and bending vibrations. docbrown.info
In a study of the related compound 2,3,4-trifluoro-benzoic acid, FT-IR and Raman spectra were recorded and analyzed, demonstrating how substitutions on the benzoic acid ring affect vibrational frequencies. nih.gov The strong hydrogen bonding in the dimeric form of carboxylic acids significantly influences the spectra, causing a red shift in the O-H stretching frequency. nih.gov
Vibrational Spectroscopic Approaches for Conformational Studies
Vibrational spectroscopy, particularly when combined with matrix isolation techniques, is a powerful tool for studying the different conformations of a molecule. By isolating molecules in an inert gas matrix at low temperatures, it is possible to observe and even selectively induce conformational changes using laser irradiation. researchgate.net
A study on 2-fluoro-4-hydroxy benzoic acid, a structurally related compound, revealed the presence of multiple conformers upon deposition in an argon matrix. researchgate.netmdpi.com These conformers differ in the orientation of the hydroxyl and carboxylic acid groups. researchgate.netmdpi.com Near-infrared (NIR) laser irradiation was used to selectively excite vibrational overtones of the hydroxyl groups, leading to conformational switching. researchgate.net This demonstrates the potential for both local and remote conformational changes within the molecule. researchgate.netmdpi.com Although this study was not on this compound itself, the methodology is directly applicable to understanding its potential conformational isomers and the energy barriers between them. Theoretical calculations, such as those using B3LYP, MP2, and B3PW91 levels of theory, can further aid in predicting the relative energies and vibrational spectra of different conformers. conicet.gov.ar
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
While a specific single-crystal XRD study for this compound was not found in the provided results, the crystal structures of many related benzoic acid derivatives have been determined. nih.govresearchgate.net Typically, carboxylic acids crystallize as centrosymmetric dimers, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups. researchgate.netresearchgate.net For instance, the crystal structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid shows that the molecules form sheets stabilized by intermolecular hydrogen interactions. nih.gov In the case of 4-fluoro-2-(phenylamino)benzoic acid, the asymmetric unit was found to contain two independent molecules with slight conformational differences, which form dimers through O-H···O hydrogen bonds. nih.gov These examples suggest that this compound would likely exhibit similar dimeric structures in the solid state, stabilized by hydrogen bonding.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of compounds from a mixture and for the assessment of their purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. In the synthesis of a derivative of this compound, TLC was used to monitor the reaction progress. nih.gov The visualization of spots on the TLC plate is often accomplished using ultraviolet (UV) light. nih.gov TLC is also mentioned as a relevant method for this compound in a patent document. google.com
Computational Chemistry and Molecular Modeling Approaches
Theoretical Prediction of Molecular Conformations and Energetics
The three-dimensional structure and conformational flexibility of 4-(2-Fluoroethoxy)benzoic acid are key determinants of its physical and biological properties. Theoretical methods are employed to predict the stable conformations of the molecule and to quantify their relative energies.
The conformational landscape of this compound is primarily defined by the rotation around several key single bonds. The most significant of these are the torsion angles associated with the fluoroethoxy side chain and the carboxylic acid group. A systematic study of para-substituted benzoic acids reveals that the carboxylic group tends to be nearly planar with the benzene (B151609) ring. semanticscholar.org The flexibility of the molecule is therefore dominated by the O-C-C-F chain of the fluoroethoxy group.
τ1 (C_ring-O-CH2-CH2F): Rotation around the bond connecting the ether oxygen to the benzene ring.
τ2 (O-CH2-CH2-F): Rotation around the C-C bond within the ethoxy chain.
τ3 (C_ring-C(O)OH): Rotation of the carboxylic acid group relative to the plane of the benzene ring.
By systematically rotating these bonds, a series of potential energy minima, corresponding to stable conformers, can be identified. The relative energies of these conformers are calculated to determine their population distribution at a given temperature. Studies on similar flexible molecules, such as 2-fluoro-4-hydroxy benzoic acid, have demonstrated that even subtle changes in the orientation of functional groups can lead to distinct, observable conformers with different energy levels. mdpi.comresearchgate.net The presence of the fluorine atom in the ethoxy chain can influence the conformational preference through intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Torsion Angle (τ1) | Torsion Angle (τ2) | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1 (Global Minimum) | anti (~180°) | anti (~180°) | 0.00 | 75.3 |
| 2 | anti (~180°) | gauche (~60°) | 0.85 | 14.1 |
| 3 | gauche (~60°) | anti (~180°) | 1.20 | 7.2 |
| 4 | gauche (~60°) | gauche (~60°) | 1.95 | 3.4 |
Note: This table is a hypothetical representation based on computational principles for flexible molecules. The exact values would require specific DFT calculations. The carboxylic acid group is assumed to be near-planar with the benzene ring.
In Silico Assessment of Ligand-Target Interactions and Binding Affinities
Molecular docking is a principal in silico technique used to predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. scholarsresearchlibrary.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.govmdpi.com
The process involves generating a three-dimensional model of the ligand and the target receptor. The computational algorithm then samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site, calculating a "docking score" for each pose. mdpi.com This score is an estimation of the binding affinity, with lower (more negative) values generally indicating a more favorable interaction. scholarsresearchlibrary.com
The analysis of the docked complex reveals specific intermolecular interactions, such as:
Hydrogen Bonds: The carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor. The ether oxygen and the fluorine atom can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The benzene ring provides a large hydrophobic surface that can interact with nonpolar amino acid residues in the binding pocket.
Halogen Bonds: The fluorine atom can participate in halogen bonding, an interaction that has been shown to improve the potency of ligands for certain G protein-coupled receptors. ossila.com
For instance, docking studies on other benzoic acid derivatives have successfully predicted their binding modes and interactions with the amino acid residues of target proteins like the SARS-CoV-2 main protease or bacterial penicillin-binding proteins. scholarsresearchlibrary.commdpi.com A similar approach could be applied to this compound to identify potential biological targets and to rationalize its activity. The results can guide the design of new analogues with improved binding affinity and selectivity. ui.ac.id
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Enzyme X (e.g., a Kinase) | -7.8 | Arg-124, Gln-85 | Hydrogen Bond with COOH |
| Leu-25, Val-33 | Hydrophobic Interaction with Phenyl Ring | ||
| Tyr-82 | Pi-Pi Stacking with Phenyl Ring | ||
| Ser-120 | Hydrogen Bond with Ether Oxygen | ||
| Receptor Y (e.g., a GPCR) | -6.9 | Asn-201 | Hydrogen Bond with COOH |
| Phe-112, Trp-250 | Hydrophobic Interaction with Phenyl Ring | ||
| Thr-115 | Halogen Bond with Fluorine |
Note: This table is illustrative. The specific target and results would depend on the actual protein studied.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net These models are invaluable in medicinal chemistry for predicting the activity of untested compounds and for understanding which molecular properties are most important for a desired biological effect. nih.gov
To develop a QSAR model for a series of benzoic acid analogues including this compound, a dataset of compounds with experimentally measured biological activities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:
Topological Descriptors: Describe the atomic connectivity and shape of the molecule (e.g., number of rings, chain counts). dergipark.org.tr
Electronic Descriptors: Relate to the distribution of electrons (e.g., partial atomic charges, dipole moment).
Steric Descriptors: Describe the size and shape of the molecule (e.g., molecular volume, surface area). mdpi.com
Hydrophobic Descriptors: Quantify the molecule's lipophilicity (e.g., LogP).
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate an equation that correlates a selection of these descriptors with the observed biological activity. dergipark.org.trnih.gov
For example, a hypothetical QSAR equation might look like:
log(1/IC50) = 0.45LogP - 0.12S_aaCH_count + 0.87*Jurs_RPCG + 1.54
This equation would suggest that biological activity (expressed as the inverse logarithm of the half-maximal inhibitory concentration, IC50) increases with higher lipophilicity (LogP) and a higher relative positive charge (Jurs_RPCG), but decreases with the number of sp2 C-H bonds (S_aaCH_count). The validity and predictive power of the QSAR model are assessed through rigorous internal and external validation procedures. mdpi.com Such models can effectively guide the synthesis of new derivatives of this compound by predicting which structural modifications are likely to enhance biological activity.
Table 3: Example of Descriptors Used in QSAR Modeling for Benzoic Acid Derivatives
| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |
| Hydrophobic | LogP | Octanol-water partition coefficient | Influences membrane permeability and binding to hydrophobic pockets. |
| Electronic | Jurs_RPCG | Relative positive charge | Relates to the potential for electrostatic interactions. |
| Topological | 6ChainCount | Number of six-membered chains | Can be related to the size and accessibility of the molecule. dergipark.org.tr |
| Steric | Verloop B1 | A parameter describing the width of a substituent | Can indicate steric hindrance or favorable fitting in a binding site. mdpi.com |
Conclusion and Future Research Perspectives
Summary of Key Research Advances and Contributions Related to 4-(2-Fluoroethoxy)benzoic acid
The chemical compound this compound has emerged as a significant building block in several areas of chemical and materials science research. Its unique structural features, particularly the presence of the fluoroethoxy group, have led to notable advancements in medicinal chemistry and the development of novel materials.
In the realm of medicinal chemistry, a primary contribution of this compound lies in its role as a precursor for the synthesis of various biologically active molecules. Researchers have successfully utilized this compound to create complex organic molecules with potential therapeutic applications, including enzyme inhibitors and receptor modulators. ontosight.ai A significant area of application has been in the development of radiotracers for positron emission tomography (PET) imaging. For instance, it has been a key component in the synthesis of [¹⁸F]-labeled ligands for imaging sulfonylurea receptors on pancreatic beta-cells, which holds promise for the non-invasive study of diabetes. uni-mainz.depharmgkb.org The fluoroethoxy moiety is particularly advantageous for developing ¹⁸F-labeled PET radiotracers due to the favorable properties of the fluorine-18 (B77423) isotope. nih.gov
Furthermore, this compound has been instrumental in the development of kinase inhibitors, a critical class of drugs in oncology. google.com Its derivatives have been investigated for their potential to inhibit various kinases, thereby interfering with cancer cell signaling pathways. The synthesis of potent and selective sphingosine-1-phosphate receptor 1 (S1PR1) radiotracers has also been achieved using this benzoic acid derivative, highlighting its versatility in creating tools for studying inflammatory responses in the central nervous system. nih.gov
Beyond its biomedical applications, this compound has demonstrated its utility in the field of advanced materials, specifically in the synthesis of liquid crystals. The incorporation of the fluoroethoxy group can influence the mesogenic properties of the resulting compounds, leading to the formation of desirable liquid crystal phases. epo.orgossila.com
The synthesis of this compound itself has been a subject of research, with various methods being developed for its efficient production. A common synthetic route involves the O-alkylation of a corresponding hydroxybenzoic acid precursor with a fluoroethylating agent. nih.govnih.gov
Identification of Emerging Research Avenues and Unresolved Challenges
Despite the significant progress, several emerging research avenues and unresolved challenges concerning this compound remain.
Emerging Research Avenues:
Exploration of New Biological Targets: While its use in developing ligands for sulfonylurea receptors and S1PR1 is established, the potential of this compound derivatives to interact with other biological targets is an area ripe for exploration. Investigating its role in the development of inhibitors for other enzyme families or modulators for different receptor systems could unveil new therapeutic possibilities. ontosight.ai
Development of Novel PET Radiotracers: The success in creating [¹⁸F]-labeled radiotracers suggests that this scaffold can be further exploited to design new imaging agents for a wider range of diseases. Research could focus on targeting neurodegenerative disorders, different types of cancers, or other metabolic diseases.
Systematic Structure-Activity Relationship (SAR) Studies: More comprehensive SAR studies on derivatives of this compound are needed to better understand the influence of the fluoroethoxy group and other substituents on biological activity and selectivity. nih.gov This could lead to the design of more potent and specific therapeutic agents and imaging probes.
Application in Polymer Chemistry: The potential of this compound as a monomer or functionalizing agent in polymer synthesis is an underexplored area. Its incorporation could lead to polymers with enhanced thermal stability, specific optical properties, or tailored biocompatibility for advanced applications.
Unresolved Challenges:
Optimization of Synthetic Routes: While synthetic methods exist, developing more efficient, cost-effective, and environmentally friendly synthetic routes for this compound and its derivatives remains a challenge. This includes improving yields and reducing the use of hazardous reagents.
In Vivo Stability and Metabolism of Derivatives: For therapeutic and imaging applications, a thorough understanding of the in vivo stability, metabolic pathways, and pharmacokinetic profiles of this compound derivatives is crucial. Further studies are needed to address these aspects to ensure the successful translation of these compounds into clinical use.
Understanding the Role of the Fluoroethoxy Group: While the benefits of the fluoroethoxy group in terms of metabolic stability and as a handle for ¹⁸F-labeling are recognized, a deeper understanding of its influence on molecular interactions, binding affinity, and off-target effects is required for rational drug design.
Translational Potential in Advanced Materials and Chemical Biology beyond Direct Clinical Applications
The translational potential of this compound extends beyond its direct use in clinical applications and into the realms of advanced materials and chemical biology.
Advanced Materials:
Liquid Crystal Displays (LCDs): The use of this compound and its derivatives in the synthesis of liquid crystals presents opportunities for developing advanced display technologies. epo.org The fluorine substitution can influence key properties such as dielectric anisotropy, viscosity, and switching times, potentially leading to displays with lower power consumption, faster response rates, and improved image quality.
Functional Polymers and Coatings: As a functional monomer, this compound could be incorporated into polymers to create materials with specific surface properties. For example, it could be used to develop hydrophobic or oleophobic coatings, materials with low surface energy, or specialized membranes for separation processes.
Organic Electronics: The electronic properties endowed by the fluoroalkoxy substitution could be harnessed in the design of new organic electronic materials. This could include applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), where fine-tuning of molecular energy levels and packing is critical.
Chemical Biology:
Chemical Probes and Tool Compounds: Derivatives of this compound can serve as valuable chemical probes for studying biological systems. smolecule.com Beyond PET imaging, these compounds can be functionalized with other tags (e.g., fluorescent dyes, biotin) to facilitate the study of protein localization, protein-protein interactions, and other cellular processes.
Assay Development: The ability to synthesize a range of derivatives with varying affinities and selectivities makes this scaffold suitable for developing competitive binding assays for high-throughput screening of new drug candidates.
Probing Enzyme Mechanisms: By systematically modifying the structure of inhibitors derived from this compound, researchers can gain insights into the binding modes and catalytic mechanisms of target enzymes.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Analyze NMR to confirm fluorination and NMR for ethoxy group integration.
- Mass Spectrometry (LC-MS) : Use high-resolution LC-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 213.03) and detect impurities .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring correct stereochemistry and bond lengths .
What challenges arise in stabilizing fluorinated intermediates during synthesis, and how can they be mitigated?
Advanced Research Focus
Fluorinated intermediates, such as 2-fluoro-4-hydroxybenzoic acid, are prone to hydrolysis and thermal degradation.
Mitigation Strategies :
- Use anhydrous solvents (e.g., dry DCM) and inert atmospheres to prevent hydrolysis.
- Optimize reaction times to avoid prolonged exposure to elevated temperatures.
- Characterize intermediates immediately after synthesis using TGA (thermogravimetric analysis) to assess thermal stability .
How should conflicting data on compound purity from HPLC and NMR be resolved?
Advanced Research Focus
Discrepancies may arise due to solvent interactions in HPLC or residual protons in NMR.
Methodological Approach :
- Cross-validate with multiple techniques: Compare HPLC retention times with LC-MS data for mass confirmation .
- Use deuterated solvents in NMR and apply suppression pulses to eliminate residual solvent peaks.
- Perform elemental analysis to verify stoichiometric consistency .
What strategies are effective in designing this compound derivatives for enzyme inhibition studies?
Advanced Research Focus
Derivatization often targets the carboxylic acid or fluoroethoxy group. Examples include:
- Phosphorylation : Introduce diethoxyphosphoryl groups to enhance binding to metalloenzymes (e.g., alkaline phosphatases) .
- Conjugation with Bioactive Moieties : Attach sulfamoyl or cyclohexylamino groups via amide coupling to explore antimicrobial or anticancer activity .
Experimental Design : - Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis.
- Validate inhibition via kinetic assays (e.g., IC₅₀ determination) with tyrosinase or carbonic anhydrase isoforms .
How can computational tools enhance the understanding of this compound’s reactivity?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization.
- Molecular Dynamics (MD) : Simulate solvation effects on the compound’s stability in aqueous buffers.
- PubChem Data Mining : Leverage cheminformatics tools to compare structural analogs and predict metabolic pathways .
What are the implications of fluorinated benzoic acid derivatives in materials science?
Advanced Research Focus
The fluoroethoxy group enhances thermal stability and hydrophobicity, making the compound suitable for:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
